3-Allylbenzaldehyde

Organic Synthesis Catalysis Hydroacylation

3-Allylbenzaldehyde (CAS: 21156-91-2) is an aromatic aldehyde featuring an allyl substituent at the meta-position. This specific substitution pattern endows it with distinct reactivity, particularly in reactions where the ortho or para positions need to be unencumbered for subsequent transformations.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 21156-91-2
Cat. No. B3049592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylbenzaldehyde
CAS21156-91-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=CC=C1)C=O
InChIInChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2
InChIKeyKUEDNSFBFPTFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 3-Allylbenzaldehyde (CAS 21156-91-2) for Specialized Chemical Synthesis


3-Allylbenzaldehyde (CAS: 21156-91-2) is an aromatic aldehyde featuring an allyl substituent at the meta-position . This specific substitution pattern endows it with distinct reactivity, particularly in reactions where the ortho or para positions need to be unencumbered for subsequent transformations. It is a strategic intermediate for constructing complex molecules, including heterocycles like dihydrobenzofurans, which are prevalent in numerous bioactive compounds [1].

Why 3-Allylbenzaldehyde is Not Interchangeable with Its Ortho and Para Isomers in Synthesis


The reactivity of allylbenzaldehydes is highly dependent on the position of the allyl group relative to the aldehyde. The meta-substituted 3-allylbenzaldehyde possesses a fundamentally different reactivity profile than its 2-allylbenzaldehyde (ortho) and 4-allylbenzaldehyde (para) analogs. The ortho-isomer, in particular, can undergo powerful intramolecular hydroacylation and cyclization reactions that are impossible for the meta-isomer [1]. Consequently, 3-allylbenzaldehyde is not a direct substitute for its ortho counterpart in these transformations and vice versa, making its procurement specific to synthetic pathways requiring a non-interacting meta-allyl group.

Quantitative Performance Benchmarks for Selecting 3-Allylbenzaldehyde


Rh-Catalyzed Hydroacylation: Product Yields and Selectivity for Ortho-Allylbenzaldehydes

In a robust Rh-catalyzed hydroacylation reaction, a range of ortho-allylbenzaldehydes are efficiently converted to 3,4-dihydronaphthalen-1(2H)-ones. The reported yields for this transformation range from 49% to 91% with excellent enantioselectivities between 96% and 99% enantiomeric excess (ee) [1]. This benchmark defines the high synthetic utility of the ortho-isomer in this context. In contrast, the meta-substituted 3-allylbenzaldehyde is fundamentally incapable of this transformation, as the reaction requires the allyl group to be ortho to the aldehyde for intramolecular cyclization.

Organic Synthesis Catalysis Hydroacylation

Synthesis of Dihydrobenzofurans via One-Pot Oxidation/Cyclization of Ortho-Allylbenzaldehydes

A one-pot protocol using Oxone converts oxygenated o-allylbenzaldehydes into 2-hydroxymethyl-2,3-dihydrobenzofurans in acceptable yields [1]. This reaction leverages the proximal allyl and aldehyde groups, a spatial arrangement absent in the meta-substituted 3-allylbenzaldehyde. The reported yields serve as a performance baseline for the ortho-isomer, while the meta-isomer is completely unreactive under these specific cyclization conditions.

Heterocyclic Chemistry One-Pot Synthesis Oxidation

Synthesis of Tetracyclic 1-Azahomoisotwistanes from Ortho-Allylbenzaldehydes

Ortho-allylbenzaldehydes serve as starting materials in a two-step, one-pot sequence to construct tetracyclic benzofused 1-azahomoisotwistanes. The initial tandem cross-coupling with aryl methyl ketones, followed by an NH4OAc-mediated cyclocondensation, proceeds in good yield to afford complex nitrogen-containing polycyclic scaffolds [1]. This reaction is entirely dependent on the ortho relationship of the allyl and aldehyde groups, a prerequisite that 3-allylbenzaldehyde does not fulfill.

Multi-step Synthesis Cyclocondensation Azaheterocycles

Optimal Use Cases for Procuring 3-Allylbenzaldehyde (CAS 21156-91-2)


Synthesis of Complex Molecules Where Ortho-Functionalization is Undesirable

When a synthetic route requires a benzaldehyde core with an allyl handle that must not participate in intramolecular reactions with the aldehyde group, 3-allylbenzaldehyde is the logical choice. Unlike its ortho-analog, the meta-position of the allyl group precludes unwanted cyclizations, allowing for sequential, controlled modifications of both functional groups [1].

Exploration of Novel Cyclization Pathways Involving Meta-Allyl Participation

The distinct spatial arrangement of functional groups in 3-allylbenzaldehyde makes it a valuable substrate for investigating new reaction mechanisms that specifically require a non-ortho allyl group. It is a key starting material for developing novel cyclizations or cascade reactions that are inaccessible to ortho-allylbenzaldehydes [1].

Synthesis of Analogues in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, a scaffold modification from an ortho-allyl to a meta-allyl substituent can significantly alter a molecule's conformation and, consequently, its biological activity. 3-Allylbenzaldehyde provides a straightforward way to synthesize these meta-isomers for comparative pharmacological evaluation [1].

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